molecular formula C10H12N2O2 B269482 3-(Propanoylamino)benzamide

3-(Propanoylamino)benzamide

Cat. No.: B269482
M. Wt: 192.21 g/mol
InChI Key: ATXPEEOVYIDKCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Propanoylamino)benzamide is a benzamide derivative characterized by a propanoyl group attached to the amino substituent at the 3-position of the benzamide scaffold. Structurally, it combines a hydrophobic aromatic ring with a propanoylamino side chain, which may influence its solubility, electronic properties, and biological interactions.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-(propanoylamino)benzamide

InChI

InChI=1S/C10H12N2O2/c1-2-9(13)12-8-5-3-4-7(6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13)

InChI Key

ATXPEEOVYIDKCI-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Halogenated Derivatives

  • 2-Fluoro-N-[3-(propionylamino)phenyl]benzamide (C₁₆H₁₅FN₂O₂, MW 286.31): Incorporates a fluorine atom at the 2-position of the benzamide ring. Fluorine’s electronegativity may enhance binding affinity to target proteins through dipole interactions or altered electron distribution .

Functional Group Variations

  • 3-Aminobenzamide (3-AB) (C₇H₈N₂O, MW 136.15): Replaces the propanoylamino group with a simpler amino substituent. Demonstrated to inhibit PARP activity in Arabidopsis, enhancing drought resistance .
  • Benzamide (BA) (C₇H₇NO, MW 121.14): Lacks the 3-position substituent entirely. Shares PARP inhibitory activity with 3-AB but may exhibit reduced specificity due to the absence of the amino or propanoylamino group .

Pharmacological Potential of Complex Analogs

  • PDGFRA Inhibitor (C₂₈H₂₅F₃N₄O₂): A covalent kinase inhibitor featuring a trifluoromethyl group and imidazo[1,2-b]pyridazine ring. The propanoylamino group in this context likely contributes to target selectivity and binding stability .
  • Compound 155 (C₂₃H₂₂N₈O₂, MW 454.47): A quinazolinone-purine hybrid with demonstrated kinase inhibitory activity. The benzamide core here serves as a structural anchor for broader pharmacophore design .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted)
3-(Propanoylamino)benzamide C₁₀H₁₂N₂O₂ 192.22 Propanoylamino at position 3 1.2
3-Aminobenzamide (3-AB) C₇H₈N₂O 136.15 Amino at position 3 0.5
Benzamide (BA) C₇H₇NO 121.14 No substituent 0.9
2-Fluoro-N-[3-(propionylamino)phenyl]benzamide C₁₆H₁₅FN₂O₂ 286.31 Fluorine at position 2 2.8
3-Chloro-N-[3-(propionylamino)phenyl]benzamide C₁₆H₁₅ClN₂O₂ 302.76 Chlorine at position 3 3.1

Research Findings and Implications

  • Substituent Impact : Halogenation (e.g., F, Cl) increases molecular weight and hydrophobicity, which may enhance blood-brain barrier penetration or target binding .
  • PARP Specificity: The propanoylamino group in this compound could offer improved selectivity over 3-AB or BA by reducing off-target interactions .
  • Therapeutic Potential: Complex analogs (e.g., PDGFRA inhibitor) demonstrate the versatility of the benzamide scaffold in drug design, particularly in oncology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.